Benzyl 3-(3,4-dicyanophenoxy)benzoate

説明

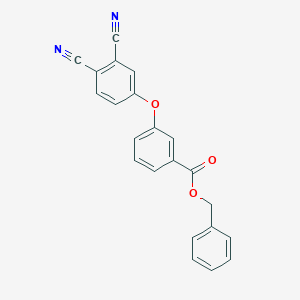

Benzyl 3-(3,4-dicyanophenoxy)benzoate is a synthetic benzoate ester featuring a benzyl ester group and a phenoxy substituent with two cyano groups at the 3- and 4-positions. Benzoate esters are widely studied for their diverse functionalities, including fragrance components, plasticizers, and bioactive agents . The inclusion of dicyano groups in the phenoxy moiety likely enhances its polarity and reactivity compared to simpler benzoates, making it a candidate for specialized synthetic applications.

特性

分子式 |

C22H14N2O3 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC名 |

benzyl 3-(3,4-dicyanophenoxy)benzoate |

InChI |

InChI=1S/C22H14N2O3/c23-13-18-9-10-21(12-19(18)14-24)27-20-8-4-7-17(11-20)22(25)26-15-16-5-2-1-3-6-16/h1-12H,15H2 |

InChIキー |

MOZUHVCPEBQBKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)OC3=CC(=C(C=C3)C#N)C#N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)OC3=CC(=C(C=C3)C#N)C#N |

製品の起源 |

United States |

類似化合物との比較

Structural Comparisons

Key Structural Features:

- Benzyl 3-(3,4-dicyanophenoxy)benzoate: Ester group: Benzyl. Phenoxy substituent: 3-(3,4-dicyanophenoxy). Molecular formula: Presumed to be C22H14N2O3 (inferred from analogs).

Analogous Compounds:

Methyl 4-(3,4-Dicyanophenoxy)benzoate : Ester group: Methyl. Phenoxy substituent: 4-(3,4-dicyanophenoxy). Molecular formula: C16H10N2O3. Key difference: The phenoxy group is para-substituted, and the ester is smaller, likely reducing lipophilicity compared to the benzyl analog.

Benzyl Benzoate : Ester group: Benzyl. Substituents: No cyano groups; simple benzoate structure. Molecular formula: C14H12O2. Key difference: Lacks the dicyanophenoxy moiety, resulting in lower polarity and distinct reactivity.

Phenyl Benzoate (CAS 93-99-2) :

- Ester group : Phenyl.

- Substituents : Simple phenyl and benzoyl groups.

- Key difference : The phenyl ester group may offer intermediate lipophilicity between methyl and benzyl esters.

Physical and Chemical Properties

While direct data on the target compound are unavailable, inferences can be drawn from structural analogs:

- Polarity: The 3,4-dicyanophenoxy group introduces strong electron-withdrawing effects, increasing polarity and possibly improving solubility in polar aprotic solvents compared to non-cyano analogs.

- Stability: Cyano groups may enhance thermal stability, making the compound suitable for high-temperature applications in polymer synthesis.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。